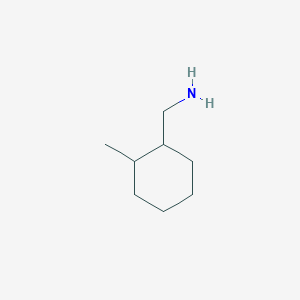










|
REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1.Cl.[H][H].[CH2:13]1[C@@H:21]2[C@@H:16]([CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:15][NH:14]1>[C].[Ru]>[CH2:1]1[C@H:9]2[C@@H:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][NH:2]1.[CH3:15][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH:21]1[CH2:13][NH2:14] |f:4.5|
|


|
Name
|
|
|
Quantity
|
129 g
|
|
Type
|
reactant
|
|
Smiles
|
C1NCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
545 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Ru]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1NC[C@@H]2CCCC[C@H]12
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 3-liter GL (Glass Lining) autoclave fitted with a electromagnetic stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 130° C
|
|
Type
|
CUSTOM
|
|
Details
|
the drop in the rate of the hydrogen-absorption
|
|
Type
|
CUSTOM
|
|
Details
|
to terminate
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
After the termination of reaction
|
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered out from the reacted solution
|
|
Type
|
CUSTOM
|
|
Details
|
By the result of the capillary chromatographic analysis
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NC[C@@H]2CCCC[C@@H]12
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0.3% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(CCCC1)CN
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |